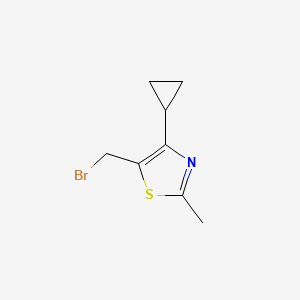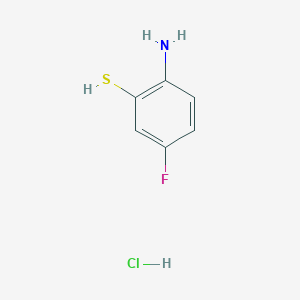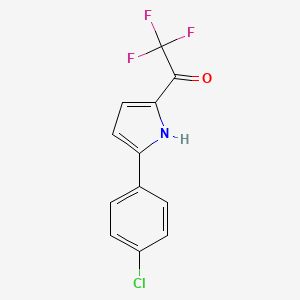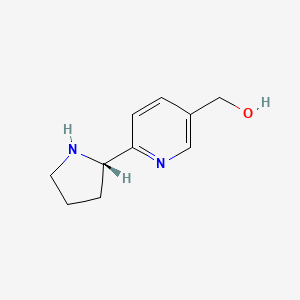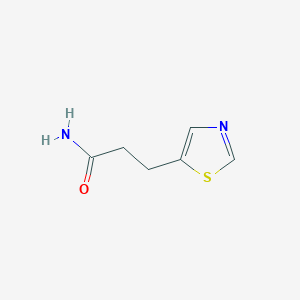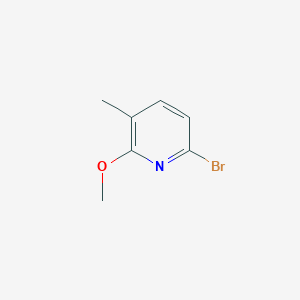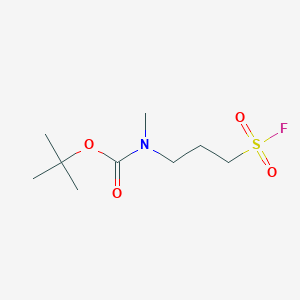
3-Nitro-N-(2-phenylethyl)-4-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-(2-phenylethyl)pyridin-4-amine is an organic compound with the molecular formula C13H13N3O2 It features a pyridine ring substituted with a nitro group at the 3-position and an N-(2-phenylethyl)amine group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-phenylethyl)pyridin-4-amine typically involves the nitration of N-(2-phenylethyl)pyridin-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
化学反応の分析
Types of Reactions
3-nitro-N-(2-phenylethyl)pyridin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 3-amino-N-(2-phenylethyl)pyridin-4-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用機序
The mechanism of action of 3-nitro-N-(2-phenylethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects or toxicity.
類似化合物との比較
Similar Compounds
3-nitro-N-(2-phenylethyl)pyridin-2-amine: Similar structure but with the nitro group at the 2-position.
3-methyl-N-(2-phenylethyl)pyridin-4-amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
3-nitro-N-(2-phenylethyl)pyridin-4-amine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position allows for specific interactions and reactions that are distinct from its analogs.
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
3-nitro-N-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-10-14-8-7-12(13)15-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,14,15) |
InChIキー |
UWEULJATTBRQPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC2=C(C=NC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
